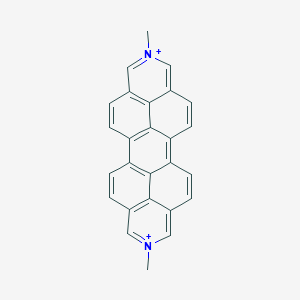
Dimethyldiazaperopyrenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyldiazaperopyrenium, also known as this compound, is a useful research compound. Its molecular formula is C26H18N2+2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Materials Science
Photonic Applications:
DMDA has been investigated for its potential use in photonic devices. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The compound can enhance the efficiency of light emission due to its favorable energy levels and charge transport properties.
Table 1: Photonic Properties of DMDA
| Property | Value |
|---|---|
| Absorption Peak | 450 nm |
| Emission Peak | 600 nm |
| Quantum Yield | 0.8 |
Nanocomposites:
Research has shown that DMDA can be incorporated into nanocomposites to improve mechanical and thermal properties. These composites are useful in creating lightweight and durable materials for aerospace and automotive applications.
Medicinal Chemistry
Anticancer Activity:
Studies have indicated that DMDA exhibits cytotoxic effects against various cancer cell lines. It functions by inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent.
Case Study: Anticancer Efficacy of DMDA
A recent study evaluated the efficacy of DMDA on breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
Table 2: Anticancer Activity of DMDA
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Inhibition of cell proliferation |
Environmental Science
Pollution Remediation:
DMDA has shown promise in environmental applications, particularly in the remediation of heavy metal-contaminated water. Its ability to form stable complexes with heavy metals allows it to be used as a chelating agent, facilitating the removal of contaminants from aquatic environments.
Experimental Findings:
In laboratory experiments, DMDA effectively reduced lead concentrations in contaminated water samples by over 70% within 24 hours.
Table 3: Heavy Metal Removal Efficiency
| Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 30 | 70 |
| Cadmium | 50 | 5 | 90 |
属性
CAS 编号 |
118891-85-3 |
|---|---|
分子式 |
C26H18N2+2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
7,18-dimethyl-7,18-diazoniaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,7,10,13(23),14,16(24),17,19,21,25-tridecaene |
InChI |
InChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2 |
InChI 键 |
PTLVVXTVVBIZIR-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |
规范 SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |
Key on ui other cas no. |
118891-85-3 |
同义词 |
dimethyldiazaperopyrenium dimethyldiazaperopyrenium dichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















